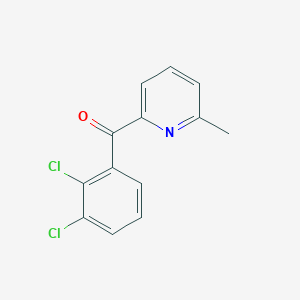
2-(2,3-Dichlorobenzoyl)-6-methylpyridine
Übersicht
Beschreibung
2-(2,3-Dichlorobenzoyl)-6-methylpyridine is a useful research compound. Its molecular formula is C13H9Cl2NO and its molecular weight is 266.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
2-(2,3-Dichlorobenzoyl)-6-methylpyridine is an organic compound that has garnered attention for its potential biological activities. This compound, characterized by the presence of a dichlorobenzoyl group and a methylpyridine moiety, is notable for its unique structural features that may influence its reactivity and biological interactions. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
The molecular formula of this compound is C₁₃H₉Cl₂N O. The compound features a pyridine ring substituted with a dichlorobenzoyl group and a methyl group at specific positions. The presence of chlorine atoms enhances its reactivity, making it a compound of interest in various chemical and pharmaceutical applications.
Comparison with Similar Compounds
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 2-Amino-6-methylpyridine | Contains an amino group instead of a carbonyl | Known for its role as a reagent in biochemical assays |
| 4-Amino-6-chloro-2-methylnicotinic acid | Contains an amino group and different halogen | Exhibits different biological activities |
| 3-Bromo-2-chloro-6-methylpyridine | Bromine substitution instead of dichlorobenzoyl | Different reactivity patterns due to bromine |
| 5-Bromo-2-chloro-6-methylnicotinic acid | Similar structure but with bromine substitution | Potential applications in medicinal chemistry |
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial properties. Various studies have shown its effectiveness against certain bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.
The mechanism of action for this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity and influencing signal transduction pathways that regulate cell growth and proliferation.
Case Studies
- Anticancer Activity : A study investigated the effects of this compound on cancer cell lines. The results indicated that the compound exhibited cytotoxic effects against several cancer types, potentially through apoptosis induction and cell cycle arrest mechanisms .
- Inhibition of Enzymatic Activity : In another study, the compound was shown to inhibit glycogen phosphorylase activity, which is significant for controlling hyperglycemia in type 2 diabetes. This inhibition suggests a potential therapeutic application in metabolic disorders .
Safety Profile and Handling
Due to limited information on the safety profile of this compound, it is advisable to handle this compound with caution. Standard laboratory safety practices should be followed to minimize exposure risks.
Eigenschaften
IUPAC Name |
(2,3-dichlorophenyl)-(6-methylpyridin-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2NO/c1-8-4-2-7-11(16-8)13(17)9-5-3-6-10(14)12(9)15/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOVYXGSRYDTWLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C(=O)C2=C(C(=CC=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















